3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives. It has been extensively studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by inhibiting the synthesis of nucleic acids. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo. It has been shown to have minimal effects on normal cells and tissues. However, further studies are needed to determine the long-term effects of the compound on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its potential use as an anticancer agent. The compound has been found to exhibit cytotoxic effects on various cancer cell lines.
One of the limitations of this compound is its low solubility in water. This can make it difficult to administer the compound in vivo. Another limitation is the lack of understanding of its mechanism of action, which hinders the development of more effective derivatives.
Future Directions
There are several future directions for the research of 3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine. One direction is the development of more effective derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential use as an antiviral agent, particularly against emerging viral infections. Additionally, further studies are needed to determine the long-term effects of the compound on human health.
Scientific Research Applications
3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential use as an anticancer agent. The compound has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
3,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4S2/c17-11-3-1-9(13(19)5-11)7-25-15-22-23-16(24(15)21)26-8-10-2-4-12(18)6-14(10)20/h1-6H,7-8,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKBBTWRTPDECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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